molecular formula C14H15NO2S2 B4039935 4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4039935
M. Wt: 293.4 g/mol
InChI Key: AUNIRNJNTYBOTB-XFXZXTDPSA-N
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Description

4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.05442107 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One notable application is in the development of new materials for photodynamic therapy (PDT), an emerging cancer treatment method. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Thiazolyl-ethylidene hydrazino-thiazole derivatives have been synthesized and shown to possess antimicrobial and anticancer properties. These compounds have been effective against Gram-positive and Gram-negative bacteria and have shown cytotoxic activities against various cancer cell lines, highlighting their potential as therapeutic agents (Al-Mutabagani et al., 2021).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, multicomponent reactions involving thiazol-4(5H)-one derivatives contribute significantly to the design of biologically active molecules. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one via a cost-effective, step-economy method has been reported. This compound exhibits antimicrobial activity, underscoring its importance in the development of new antibiotics (Sydorenko et al., 2022).

Spectroscopic Characterization and Biological Evaluation

Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized, characterized, and evaluated for their biological activities, including antioxidant and α-glucosidase inhibitory activities. Such studies are crucial for the discovery of new drugs with potential health benefits (Pillai et al., 2019).

Properties

IUPAC Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-3-7-18-14-15-12(13(16)19-14)9-10-5-4-6-11(8-10)17-2/h4-6,8-9H,3,7H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNIRNJNTYBOTB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=CC=C2)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=CC=C2)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(3-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.